An In-depth Technical Guide to Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS 82961-77-1)
An In-depth Technical Guide to Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS 82961-77-1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document compiles available data and representative methodologies. Predicted data is used where experimental values are not publicly available and is noted accordingly. Researchers should validate all information through experimental means.
Introduction
Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is a key synthetic intermediate widely utilized in medicinal chemistry and drug development.[1][2] Structurally, it is a β-keto ester featuring an N-protected amino group. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly modified amino acids and heterocyclic compounds that are scaffolds for bioactive molecules.[2] The carbobenzyloxy (Cbz) group serves as a robust, yet removable, protecting group for the amine, allowing for selective transformations at other positions of the molecule.
Physicochemical Properties
Precise experimental data for this compound is not widely published. The following table summarizes key identifiers and includes predicted values for its physical properties based on closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 82961-77-1 | [3][4] |
| Molecular Formula | C₁₃H₁₅NO₅ | |
| Molecular Weight | 265.26 g/mol | |
| Appearance | Powder or liquid | [1] |
| Purity (Typical) | ≥95-98% | [1][5] |
| Boiling Point | 391.4 ± 35.0 °C (at 760 Torr) (Predicted) | [1] |
| Density | 1.201 ± 0.06 g/cm³ (at 25 °C) (Predicted) | [1] |
| Solubility | Data not available | [5][6] |
| Storage Conditions | Store sealed in a dry place at room temperature or 2-8°C | [7] |
Note: Predicted values are for the N-methylated analog (CAS 2943045-45-0) and should be used as estimates only.
Spectroscopic Data (Representative)
Experimental spectra for this specific compound are not publicly available.[3] The following table presents expected ¹H and ¹³C NMR chemical shifts based on the analysis of its chemical structure and data from analogous compounds. The actual spectra should be determined experimentally in a suitable deuterated solvent (e.g., CDCl₃).
Table 2: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.35 | m | 5H | C₆H ₅- (Cbz Phenyl) |
| ~ 5.40 | br s | 1H | -NH - |
| ~ 5.15 | s | 2H | -O-CH ₂-Ph (Cbz) |
| ~ 4.10 | d | 2H | CH ₂(4) - NH-Cbz |
| ~ 3.75 | s | 3H | -O-CH ₃ (Methyl Ester) |
| ~ 3.50 | s | 2H | CH ₂(2) - C=O |
Table 3: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 201.0 | C =O (3) (Ketone) |
| ~ 167.0 | C =O (1) (Ester) |
| ~ 156.0 | C =O (Urethane) |
| ~ 136.0 | C -Ar (Cbz Quaternary) |
| ~ 128.5 | C H-Ar (Cbz) |
| ~ 128.0 | C H-Ar (Cbz) |
| ~ 67.0 | -O-C H₂-Ph (Cbz) |
| ~ 52.5 | -O-C H₃ (Methyl Ester) |
| ~ 49.5 | C H₂(4) - NH-Cbz |
| ~ 49.0 | C H₂(2) - C=O |
Experimental Protocols
Representative Synthesis via Crossed Claisen Condensation
The synthesis of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is typically achieved via a crossed Claisen condensation.[8][9] This involves the reaction of the enolate of methyl acetate with a suitable N-Cbz protected glycine ester, such as methyl N-(((benzyloxy)carbonyl)amino)acetate.
Reaction Scheme:
-
Step 1 (Enolate Formation): Methyl acetate is treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature to form the corresponding lithium enolate.
-
Step 2 (Condensation): The enolate solution is then added to a solution of methyl N-(((benzyloxy)carbonyl)amino)acetate. The enolate acts as a nucleophile, attacking the ester carbonyl of the amino acid derivative.
-
Step 3 (Workup & Purification): The reaction is quenched with an acidic solution, followed by extraction, washing, and purification by column chromatography.
Detailed Methodology:
-
Apparatus Setup: A three-necked, round-bottomed flask is oven-dried, assembled while hot, and allowed to cool under a stream of dry nitrogen or argon. It is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Enolate Generation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.2 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents). The solution is stirred for 30 minutes at -78 °C to generate LDA. Methyl acetate (1.1 equivalents), dissolved in anhydrous THF, is then added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for an additional 45-60 minutes to ensure complete enolate formation.
-
Condensation Reaction: A solution of methyl N-(((benzyloxy)carbonyl)amino)acetate (1.0 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Reaction Quench: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The organic layers are combined.
-
Washing: The combined organic phase is washed sequentially with 1M hydrochloric acid, a saturated aqueous sodium bicarbonate solution, and finally with brine.[10]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
Visualized Workflows and Relationships
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound as described in the protocol above.
Caption: General workflow for synthesis via Claisen condensation.
Role as a Synthetic Intermediate
This compound is not an active pharmaceutical ingredient itself but serves as a critical precursor. The β-keto ester moiety allows for further chemical manipulations, such as reduction of the ketone to a hydroxyl group, which generates a chiral center, or decarboxylation to form γ-amino acids.
Caption: Role as a versatile intermediate in drug development.
References
- 1. methyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-oxobutanoate CAS#: 2943045-45-0 [m.chemicalbook.com]
- 2. indiamart.com [indiamart.com]
- 3. 82961-77-1|Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate|BLD Pharm [bldpharm.de]
- 4. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate - 楚肽生物科技 [apeptides.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Organic Syntheses Procedure [orgsyn.org]
